![molecular formula C18H24Cl2N4OS B10752587 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YM 298198 dihydrochloride involves multiple steps, starting with the preparation of the thiazolo[3,2-a]benzimidazole core. This core is then functionalized with an amino group and a cyclohexyl group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of YM 298198 dihydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification methods such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
YM 298198 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amino- und Cyclohexylgruppen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride. Reaktionsbedingungen beinhalten typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene alkylierte oder acylierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen die auf der Verbindung vorhandenen funktionellen Gruppen verändern können .
Wissenschaftliche Forschungsanwendungen
YM 298198 Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Rolle von mGluR1 bei der synaptischen Übertragung und Plastizität zu untersuchen. .
Pharmakologie: Die Verbindung wird verwendet, um die pharmakologischen Eigenschaften von mGluR1-Antagonisten und deren potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen zu untersuchen
Arzneimittelentwicklung: YM 298198 Dihydrochlorid dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf mGluR1 abzielen
Wirkmechanismus
YM 298198 Dihydrochlorid entfaltet seine Wirkungen durch Bindung an den mGluR1-Rezeptor und Hemmung seiner Aktivierung. Dieser nicht-kompetitive Antagonismus verhindert, dass der Rezeptor auf seinen natürlichen Liganden Glutamat reagiert, wodurch die synaptische Übertragung moduliert und die erregende Signalübertragung im Gehirn reduziert wird . Die hohe Affinität der Verbindung für mGluR1 gewährleistet ihre Wirksamkeit bei niedrigen Konzentrationen und macht sie zu einem starken Werkzeug für die Untersuchung von Glutamat-Signalwegen .
Wirkmechanismus
YM 298198 dihydrochloride exerts its effects by binding to the mGluR1 receptor and inhibiting its activation. This non-competitive antagonism prevents the receptor from responding to its natural ligand, glutamate, thereby modulating synaptic transmission and reducing excitatory signaling in the brain . The compound’s high affinity for mGluR1 ensures its effectiveness at low concentrations, making it a potent tool for studying glutamate signaling pathways .
Vergleich Mit ähnlichen Verbindungen
YM 298198 Dihydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz als mGluR1-Antagonist. Ähnliche Verbindungen umfassen:
JNJ16259685: Ein weiterer nicht-kompetitiver mGluR1-Antagonist mit ähnlicher Potenz, aber unterschiedlicher chemischer Struktur.
Azasetronhydrochlorid: Ein selektiver Antagonist für Serotoninrezeptoren, der auch eine gewisse Aktivität auf mGluR1 zeigt.
CMPD101 Hydrochlorid: Eine Verbindung mit ähnlichen pharmakologischen Eigenschaften, aber geringerer Selektivität für mGluR1.
Diese Verbindungen unterstreichen die Einzigartigkeit von YM 298198 Dihydrochlorid in Bezug auf seine Selektivität und Potenz für mGluR1 .
Eigenschaften
Molekularformel |
C18H24Cl2N4OS |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H22N4OS.2ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;;/h8-10,13H,3-7,19H2,1-2H3;2*1H |
InChI-Schlüssel |
GWKQDDRYXNQZGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


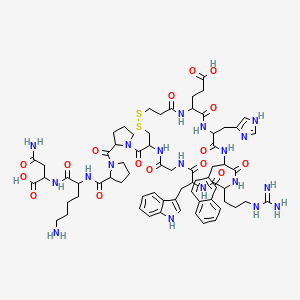


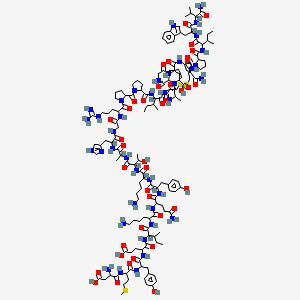
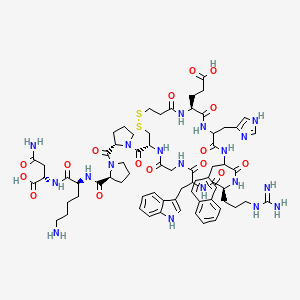
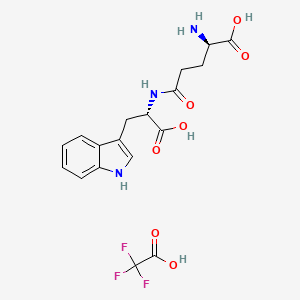
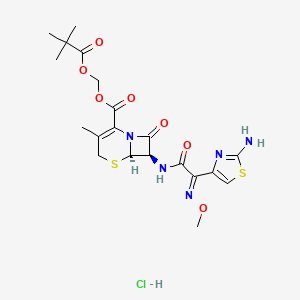
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)
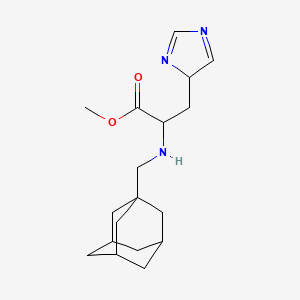
![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
